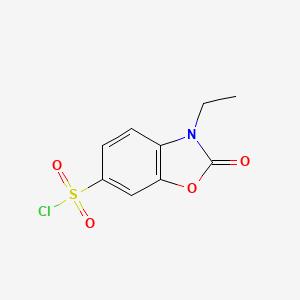

3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

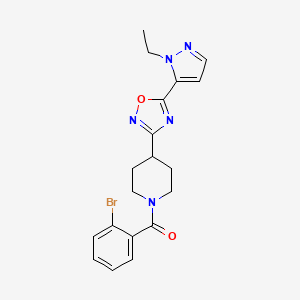

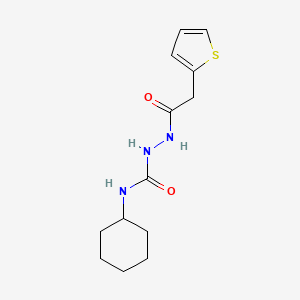

3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride (3-EOB-6-SC) is a synthetic compound belonging to the class of sulfonyl chlorides. It is a colorless, crystalline solid that is soluble in organic solvents and is used in a variety of scientific research applications, including organic synthesis, pharmaceuticals, and biochemistry.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride is a chemical compound that plays a significant role in organic synthesis and chemical research, notably in the synthesis of amine derivatives. Sakamoto et al. (2006) developed a novel sulfonating agent, 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride, showcasing its versatility in sulfonating amines efficiently. This compound, similar in function to 3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride, enables easy sulfonation of primary and secondary amines, leading to activated amines under Mitsunobu conditions. The Dios group is highlighted for its stability under various conditions, removed by heating in trifluoroacetic acid solution, indicating the compound's potential for diverse chemical applications (Sakamoto et al., 2006).

Catalytic Systems and Synthesis of Derivatives

Research by Khazaei et al. (2011) explores the efficiency of ionic liquid catalytic systems, including 3-methyl-1-sulfonic acid imidazolium chloride/FeCl3, in catalyzing the condensation of benzene-1,2-diamine with aromatic aldehydes. This method signifies an eco-friendly approach, utilizing atmospheric air as an oxidant, to synthesize benzimidazole derivatives at room temperature. The adaptability of the process with carboxylic acids instead of aldehydes further illustrates the flexibility of sulfonated compounds in facilitating organic reactions (Khazaei et al., 2011).

Novel Building Blocks for Synthetic Chemistry

A study on the expansion of chemical space by Slobodyanyuk et al. (2019) demonstrates the preparation of sp3-enriched 4,5-disubstituted oxazoles, which serve as advanced building blocks in synthetic and medicinal chemistry. This research underlines the importance of sulfonyl chlorides in introducing functional groups to heterocyclic cores, offering a pathway to synthesize diverse derivatives. Such advancements underscore the critical role of sulfonyl chloride derivatives in creating novel compounds for various scientific applications (Slobodyanyuk et al., 2019).

Antioxidant Capacity and Chemical Reactions

Ilyasov et al. (2020) reviewed the ABTS/PP decolorization assay, a prominent method for assessing antioxidant capacity. The study delves into the chemical reactions underlying the assay, involving compounds like 3-ethyl-2-oxo-1,3-benzothiazoline-6-sulfonate. This research highlights the intricate mechanisms of antioxidant assays and the role of sulfonic acid derivatives in studying antioxidant capacities, providing insights into their reactivity and interaction with radical species (Ilyasov et al., 2020).

Eigenschaften

IUPAC Name |

3-ethyl-2-oxo-1,3-benzoxazole-6-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4S/c1-2-11-7-4-3-6(16(10,13)14)5-8(7)15-9(11)12/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXHUQMWWZGCGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)Cl)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-(Aminomethyl)pyrimidin-2-yl]piperidin-2-one;hydrochloride](/img/structure/B2919688.png)

![N-(2,5-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2919690.png)

![5-Methyl-3-[[5-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,2-oxazole](/img/structure/B2919694.png)

![6-chloro-N2-[2-(2-chlorophenoxy)pyridin-4-yl]pyridine-2,5-dicarboxamide](/img/structure/B2919703.png)